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Compound of Interest

Compound Name: 2-(3-Aminophenoxy)aniline

CAS No.: 99739-88-5

Cat. No.: B3318409 Get Quote

Executive Summary & Structural Context
2-(3-Aminophenoxy)aniline (CAS: 105112-76-3 / Analogous) is an asymmetric aromatic

diamine featuring a flexible ether linkage between an ortho-substituted aniline ring and a meta-

substituted aniline ring.[1][2][3] Unlike its symmetric isomers—4,4'-Oxydianiline (ODA) and 3,3'-

Oxydianiline—which are industry standards for semi-crystalline polyimides, the 2,3'-isomer

introduces structural irregularity.[1][3]

Significance: This asymmetry disrupts chain packing, often leading to polymers with:

Enhanced Solubility: Critical for solution-processable polyimides.[1][2][3][4]

Lower Melting Points: Improved melt processing windows.

Amorphous Morphology: Higher optical transparency.[1][2][3]

The Characterization Challenge: Distinguishing the 2,3'-isomer from the 3,3' and 4,4' isomers is

a common quality control hurdle. This guide provides a definitive NMR-based framework for

identification.

Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized protocol. The choice of solvent is critical

for observing exchangeable amine protons.[3]
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Sample Preparation Workflow
Solvent Selection: Use DMSO-d₆ (99.9% D).[1][2][3]

Why? CDCl₃ often causes amine protons to broaden or exchange too rapidly with trace

water, making integration unreliable.[3] DMSO-d₆ forms strong hydrogen bonds,

sharpening the

signals and shifting them downfield (distinct from aromatic protons).[1][2]

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

Note: Higher concentrations can cause signal broadening due to viscosity/stacking effects.

[2][3]

Acquisition Parameters (400 MHz+ recommended):

Temperature: 298 K (25°C).[2][3]

Relaxation Delay (D1):

5 seconds (essential for accurate integration of aromatic protons with different relaxation
times).[2][3]

Scans: 16 (1H), 1024 (13C).[2][3]

Comparative 1H NMR Characterization
The power of NMR in this context lies in symmetry analysis.[3]

Symmetric Isomers (3,3' and 4,4'): Show simplified spectra due to chemical equivalence

(e.g., 4,4'-ODA shows only 2 aromatic signals).[1][3]

Asymmetric Isomer (2,3'): Shows distinct signals for every non-exchangeable proton.[2][3]

Predicted Chemical Shift Assignments (DMSO-d₆)
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Proton
Environment

Label Multiplicity
Approx. Shift
(δ ppm)*

Coupling
Logic (J)

Amine Protons

Ring A

(Ortho)
H-N1 br s 4.80 - 5.00

Exchangeable;

typically distinct

from H-N2.[1][2]

[3]

Ring B

(Meta)
H-N2 br s 5.00 - 5.20

Exchangeable.[1]

[2][3]

Ring A (1,2-

Subst.)

H-3 (Ortho to

)
H-A3 dd 6.50 - 6.60

Shielded by

amino group.[1]

[2][3]

H-4 (Meta to

)
H-A4 td 6.70 - 6.80

Typical aromatic

triplet.[1][2][3]

H-5 (Para to

)
H-A5 td 6.45 - 6.55

Shielded by

resonance.[1][2]

[3]

H-6 (Ortho to

Ether)
H-A6 dd 6.80 - 6.90

Deshielded by

ether oxygen.[1]

[2][3]

Ring B (1,3-

Subst.)

H-2' (Iso.[1][2][3]

between O/N)
H-B2 t/s 6.00 - 6.15

Highly shielded

(ortho to both

donors).[1][2][3]

H-4' (Ortho to

)
H-B4 ddd 6.20 - 6.30

Shielded; Para to

Ether.[1][2][3]
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H-5' (Meta to

both)
H-B5 t 6.90 - 7.00

Least shielded in

Ring B.

H-6' (Ortho to

Ether)
H-B6 ddd 6.30 - 6.40

Shielded; Para to

.

*Note: Exact shifts vary with concentration/temperature.[2][3][5] The relative order and

multiplicity are the diagnostic keys.

Diagnostic "Fingerprint" Region
The "Isolated" Proton: Look for a triplet-like singlet or narrow triplet upfield around 6.0-6.1

ppm.[1][2][3] This corresponds to H-B2 (on the meta-ring), which is flanked by two electron-

donating groups (Amino and Phenoxy).[1][2][3] This peak is absent in 4,4'-ODA.[1][2][3]

Integration Check: The aromatic region (6.0–7.0 ppm) must integrate to 8 protons.[2][3] The

amine region (4.5–5.5 ppm) must integrate to 4 protons (2 distinct peaks of 2H each).[2][3]

13C NMR Characterization (The Definitive Test)
Carbon NMR provides the most robust proof of asymmetry.[3]

Comparative Signal Count Table

Isomer Symmetry
Unique Carbon
Signals
(Theoretical)

Diagnostic Feature

4,4'-Oxydianiline 4
Extremely simple

spectrum.[1][2][3]

3,3'-Oxydianiline 6
Simple spectrum.[1][2]

[3]

2-(3-

Aminophenoxy)aniline (None) 12

Complex spectrum.

Every carbon is

unique.[1][2][3]
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Key 13C Signals for 2-(3-Aminophenoxy)aniline:

C-N (Ipso): Two distinct peaks ~140-150 ppm.[1][2][3]

C-O (Ipso): Two distinct peaks ~155-160 ppm.[1][2][3]

Aromatic CH: Eight distinct peaks in the 100-130 ppm range.[1][2][3]

Visualization of Characterization Logic
Workflow: Isomer Identification Strategy
This logic tree guides the researcher through the identification process using standard 1D

experiments.
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Unknown Aminophenoxy-aniline Sample

Acquire 13C NMR (Proton Decoupled)

Count Unique 13C Signals

4 Signals
(4,4'-ODA)

Count = 4

6 Signals
(3,3'-ODA)

Count = 6

12 Signals
(2,3'-Isomer)

Count = 12

Acquire 1H NMR (DMSO-d6)

Confirm Structure

Check Amine Region (4.5-5.5 ppm)

Single Broad Peak (4H)
(Symmetric Environment)

Symmetric Impurity?

Two Distinct Peaks (2H + 2H)
(Asymmetric Environment)

Confirmed 2,3'-Isomer

Click to download full resolution via product page

Caption: Logical workflow for distinguishing the asymmetric 2-(3-aminophenoxy)aniline from

its symmetric isomers using signal counting.
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General Aniline NMR Data

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of

Organic Compounds. Springer.[2][3] (Standard reference for substituent effects on

benzene rings).

Spectral Database for Organic Compounds (SDBS).[2][3] AIST. (Source for 2-

phenoxyaniline and 3-aminophenol fragment shifts).[1][2][3]

[2][3]

Oxydianiline Isomer Comparisons

Liaw, D. J., & Wang, K. L. (1996).[3] Synthesis and characterization of new polyimides

based on 2,2'-bis(4-aminophenoxy)biphenyl. Journal of Polymer Science Part A: Polymer

Chemistry. (Provides comparative NMR data for asymmetric ether-diamines).

[2][3]

Substituent Effects in NMR

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of

Organic Compounds. Wiley.[2][3] (Authoritative text on calculating chemical shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4,4'-bis(3-aminophenoxy)biphenyl - CAS:105112-76-3 - Sunway Pharm Ltd
[3wpharm.com]

2. 3,3'-Oxydianiline | C12H12N2O | CID 167270 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

4. 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB)|368.44 g/mol [benchchem.com]
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5. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

To cite this document: BenchChem. [Technical Characterization Guide: 2-(3-
Aminophenoxy)aniline[1][2][3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3318409#1h-nmr-and-13c-nmr-characterization-of-2-
3-aminophenoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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